4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with a haloketone under acidic conditions.
Coupling of the Rings: The tetrazole and thiazole rings are then coupled to a benzenesulfonamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.
Scientific Research Applications
4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-1-yl)benzenesulfonamide: Lacks the thiazole ring.
N-(1,3-thiazol-2-yl)benzenesulfonamide: Lacks the tetrazole ring.
4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with an amide group instead of a sulfonamide group.
Uniqueness
4-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of both the tetrazole and thiazole rings, which can confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C10H8N6O2S2 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H8N6O2S2/c17-20(18,13-10-11-5-6-19-10)9-3-1-8(2-4-9)16-7-12-14-15-16/h1-7H,(H,11,13) |
InChI Key |
WJFMBGMKGIRMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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